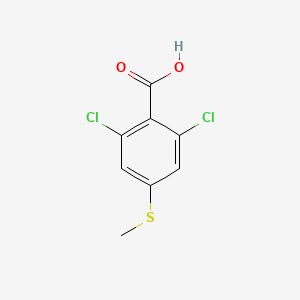

2,6-Dichloro-4-(methylsulfanyl)benzoic acid

Description

2,6-Dichloro-4-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C8H6Cl2O2S It is characterized by the presence of two chlorine atoms and a methylsulfanyl group attached to a benzoic acid core

Properties

Molecular Formula |

C8H6Cl2O2S |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

2,6-dichloro-4-methylsulfanylbenzoic acid |

InChI |

InChI=1S/C8H6Cl2O2S/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) |

InChI Key |

HVLYRZBYFZDCRS-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C(=C1)Cl)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(methylsulfanyl)benzoic acid typically involves the chlorination of benzoic acid derivatives. One common method is the chlorination of benzoic acid in the presence of a catalyst such as phosphorus pentachloride or thionyl chloride under reflux in anhydrous conditions . This results in the substitution of chlorine atoms at the 2 and 6 positions of the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.

Reduction: The compound can be reduced to remove the chlorine atoms or modify the benzoic acid core.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

Oxidation: Formation of sulfone or sulfoxide derivatives.

Reduction: Formation of dechlorinated benzoic acid derivatives.

Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

2,6-Dichloro-4-(methylsulfanyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms and the methylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2,6-Dichlorobenzoic acid: Similar structure but lacks the methylsulfanyl group.

2,4-Dichlorobenzoic acid: Chlorine atoms are positioned differently on the benzene ring.

2,6-Dichloro-4-(methylsulfonyl)benzoic acid: Contains a sulfonyl group instead of a methylsulfanyl group.

Uniqueness

2,6-Dichloro-4-(methylsulfanyl)benzoic acid is unique due to the presence of both chlorine atoms and a methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Biological Activity

2,6-Dichloro-4-(methylsulfanyl)benzoic acid is an aromatic compound that has gained attention in various fields, particularly in medicinal chemistry due to its notable biological activities. This compound features a benzoic acid framework with two chlorine atoms and a methylsulfanyl group, which contribute to its unique chemical properties and potential therapeutic applications.

- Chemical Formula : CHClOS

- Molecular Weight : Approximately 221.1 g/mol

- Density : About 1.6 g/cm³

- Flash Point : 241.2 °C

These properties indicate the compound's stability and reactivity, which are essential for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that the chlorine atoms enhance this activity significantly.

Anticancer Potential

The compound has shown promise in inhibiting the growth of cancer cell lines. For instance, it was tested against human glioblastoma U251 cells and melanoma WM793 cells, demonstrating cytotoxic effects at certain concentrations. The mechanism of action appears to involve modulation of key signaling pathways associated with cell proliferation and survival.

The biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to altered enzymatic activity.

- Cellular Signaling Modulation : It can bind to cell surface receptors, influencing downstream signaling cascades that regulate gene expression and cellular metabolism.

- Gene Expression Regulation : By interacting with transcription factors and other regulatory proteins, the compound may alter gene expression patterns, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses : Minimal effects observed; potential for therapeutic applications.

- High Doses : Significant alterations in cellular functions; potential for toxicity and adverse effects noted in animal models.

Transport and Distribution

The transport mechanisms of this compound across cellular membranes are critical for its efficacy. It is believed to utilize specific transporters for cellular uptake, influencing its distribution within tissues and subsequent biological activity.

Research Findings Table

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Exhibits activity against Gram-positive and Gram-negative bacteria |

| Study 2 | Anticancer Activity | Inhibits growth in glioblastoma U251 and melanoma WM793 cells |

| Study 3 | Enzyme Interaction | Alters enzymatic activity through specific binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.